8-Bromo-4-methoxyquinoline
Overview
Description
8-Bromo-4-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Biological Activity
8-Bromo-4-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to summarize the current research findings, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound features a quinoline ring system with a bromine atom at the 8-position and a methoxy group at the 4-position. The molecular formula is with a molecular weight of approximately 232.08 g/mol. The unique structural features contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound was found to reduce persister cell formation in biofilms, enhancing the susceptibility of these bacteria to antibiotics .
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
---|---|---|
Pseudomonas aeruginosa | 16 µg/mL | Effective against biofilm formation |
Escherichia coli | 32 µg/mL | Reduces persister cell formation |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines, including human promyelocytic leukemia (HL-60) and melanoma (B16F10). In vitro assays indicated that the compound inhibits cell proliferation and induces apoptosis in these cancer cells .
Case Study: Anticancer Activity
In a systematic study, this compound was tested for its ability to inhibit tumor growth in murine models. The results showed significant tumor regression and increased survival rates among treated subjects compared to controls, highlighting its potential as an effective anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Research Findings
Recent advances have shown that modifications in the structure of quinoline derivatives can enhance their biological activities. For instance, the introduction of different substituents at various positions on the quinoline ring has been linked to increased potency against specific pathogens or cancer cells .
Table 2: Structure-Activity Relationship
Compound | Key Modification | Biological Activity |
---|---|---|
This compound | Bromine at position 8 | Antimicrobial, Anticancer |
Methyl 8-bromo-4-hydroxyquinoline | Hydroxyl group addition | Enhanced cytotoxicity |
7-Bromoquinoline | Lacks methoxy group | Reduced activity |
Properties
IUPAC Name |
8-bromo-4-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLLHIWVPSKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694855 | |
Record name | 8-Bromo-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-36-4 | |
Record name | 8-Bromo-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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